molecular formula C24H21N5O2S B15037221 (6Z)-2-ethyl-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15037221
M. Wt: 443.5 g/mol
InChI Key: NQMKKSNHNOROOT-ZQFCNSAKSA-N
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Description

The compound (6Z)-2-ETHYL-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a phenoxyethyl group, and a thiadiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the phenoxyethyl group. The final step involves the cyclization of the intermediate compounds to form the thiadiazolopyrimidine core under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of thiadiazolopyrimidines exhibit antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with biological targets such as enzymes and receptors is of significant interest.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also explored for its potential use in agrochemicals and dyes.

Mechanism of Action

The mechanism by which (6Z)-2-ETHYL-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-2-ETHYL-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H21N5O2S/c1-2-21-27-29-22(25)19(23(30)26-24(29)32-21)14-16-15-28(20-11-7-6-10-18(16)20)12-13-31-17-8-4-3-5-9-17/h3-11,14-15,25H,2,12-13H2,1H3/b19-14-,25-22?

InChI Key

NQMKKSNHNOROOT-ZQFCNSAKSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)C(=O)N=C2S1

Origin of Product

United States

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